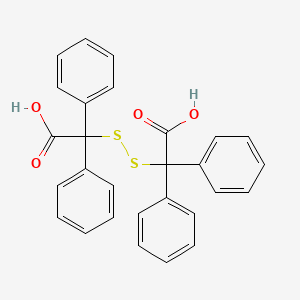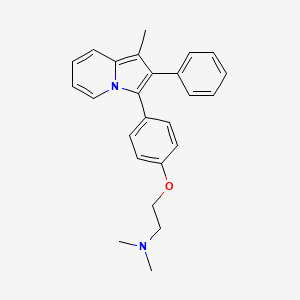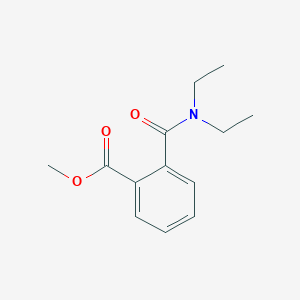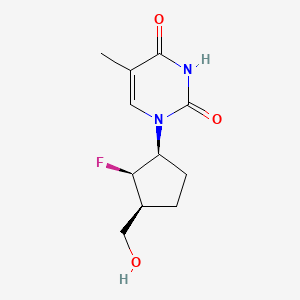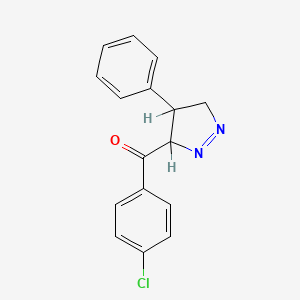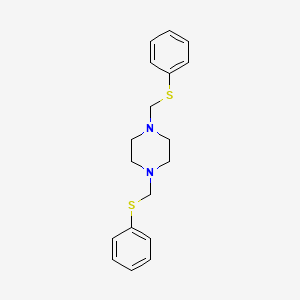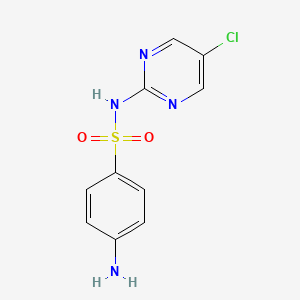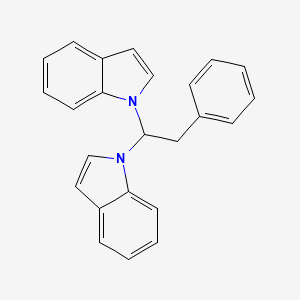
1H-Indole, 1,1'-(2-phenylethylidene)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole, 1,1’-(2-phenylethylidene)bis- is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions: 1H-Indole, 1,1’-(2-phenylethylidene)bis- can be synthesized through several methods. One common approach involves the condensation of indole derivatives with benzaldehyde under acidic conditions. The reaction typically employs a catalyst such as p-toluenesulfonic acid (PTSA) and is carried out in a solvent like ethanol or methanol at elevated temperatures. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1H-Indole, 1,1’-(2-phenylethylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the indole rings using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Bromine in acetic acid for bromination; nitric acid in sulfuric acid for nitration.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole compounds.
科学的研究の応用
1H-Indole, 1,1’-(2-phenylethylidene)bis- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Indole, 1,1’-(2-phenylethylidene)bis- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethylidene bridge can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Detailed studies on its interaction with specific molecular pathways are essential to fully understand its mechanism of action.
類似化合物との比較
- 1H-Indole, 3,3’-(phenylmethylene)bis-
- 1H-Indole, 1,1’-(2-methylpropylidene)bis-
- 1H-Indole, 1,1’-(2-ethylhexylidene)bis-
Comparison: 1H-Indole, 1,1’-(2-phenylethylidene)bis- stands out due to its unique phenylethylidene bridge, which can impart distinct chemical and biological properties compared to other bis-indole compounds. The length and nature of the bridging group can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject for further research.
This detailed overview provides a comprehensive understanding of 1H-Indole, 1,1’-(2-phenylethylidene)bis-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
67801-37-0 |
|---|---|
分子式 |
C24H20N2 |
分子量 |
336.4 g/mol |
IUPAC名 |
1-(1-indol-1-yl-2-phenylethyl)indole |
InChI |
InChI=1S/C24H20N2/c1-2-8-19(9-3-1)18-24(25-16-14-20-10-4-6-12-22(20)25)26-17-15-21-11-5-7-13-23(21)26/h1-17,24H,18H2 |
InChIキー |
SJZKQJGANDJRDU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one](/img/structure/B12792295.png)
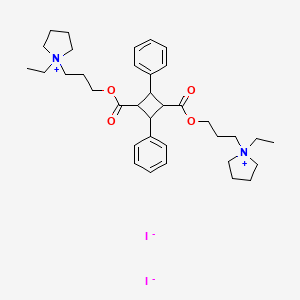

![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B12792307.png)
